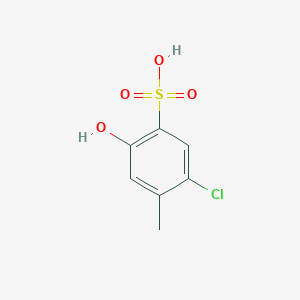
Sodium pyrazine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium pyrazine-2-sulfinate is an organosulfur compound with the molecular formula C₄H₃N₂NaO₂S. It is a sodium salt of pyrazinesulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is particularly valued for its role as a building block in the synthesis of various organosulfur compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium pyrazine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of pyrazine with sulfur dioxide and sodium hydroxide. The reaction typically proceeds under mild conditions, with the pyrazine being sulfonated to form pyrazinesulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods: Industrial production of sodium 2-pyrazinesulfinate often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality sodium 2-pyrazinesulfinate.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium pyrazine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazinesulfonic acid.
Reduction: Under reducing conditions, it can be converted back to pyrazine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with sodium 2-pyrazinesulfinate under basic or neutral conditions.
Major Products:
Oxidation: Pyrazinesulfonic acid.
Reduction: Pyrazine.
Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium pyrazine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfonyl-containing compounds, such as sulfones and sulfonamides.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs that target specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of sodium 2-pyrazinesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various electrophiles, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the electrophile and the reaction environment.
Vergleich Mit ähnlichen Verbindungen
Sodium pyrazine-2-sulfinate can be compared with other sodium sulfinates, such as:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness: this compound is unique due to its pyrazine ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and other complex molecules.
Eigenschaften
Molekularformel |
C4H3N2NaO2S |
|---|---|
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
sodium;pyrazine-2-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-9(8)4-3-5-1-2-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
NPBMAHXIVWOTDJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=C(C=N1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Imidazo[2,1-a]isoindole-2-carbaldehyde](/img/structure/B8497358.png)

![4-[(N-Methyl)benzyloxycarbonylaminomethyl]-1-Boc-piperidine](/img/structure/B8497383.png)




![1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8497418.png)


![N,N-dimethyl-N-{2-[(4-nitrophenyl)thio]ethyl}amine](/img/structure/B8497444.png)



